![molecular formula C17H16N2O2 B5632354 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5632354.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. The compound is a member of the indazole family of synthetic cannabinoids and has been studied for its potential therapeutic and medicinal properties.
Wirkmechanismus
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and alterations in mood and behavior. The compound has also been shown to affect the cardiovascular system, with some studies suggesting that it may have potential as a treatment for cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several advantages for use in lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, the compound also has limitations, including its potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide. One area of interest is the development of new therapeutic and medicinal applications for the compound, particularly in the treatment of pain and inflammation-related disorders. Another area of interest is the study of the compound's effects on the cardiovascular system, which may have implications for the treatment of cardiovascular disease. Finally, further research is needed to better understand the potential risks and limitations associated with the use of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the reaction of 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenylacetonitrile with dimethylamine and subsequent reduction with lithium aluminum hydride. The resulting product is then acetylated to produce N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been studied for its potential use in medicinal and therapeutic applications. One study found that the compound exhibited anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a treatment for pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-8-16-15(9-10)19-17(21-16)13-5-4-6-14(11(13)2)18-12(3)20/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRJCSZXOUJVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.